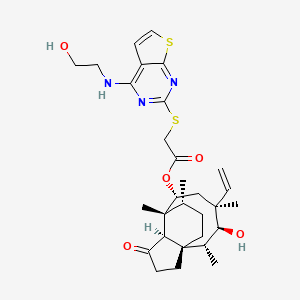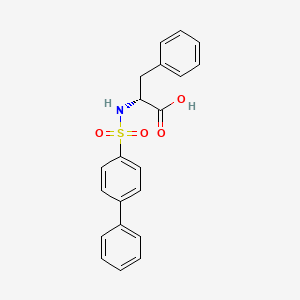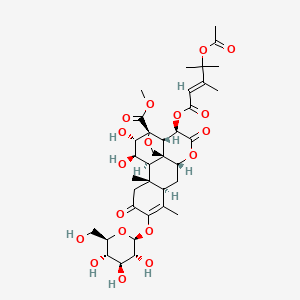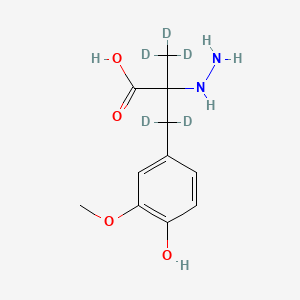
5'-Methylthioadenosine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methylthioadenosine-13C6 is a stable isotope-labeled compound of 5’-Methylthioadenosine. This compound is a nucleoside generated from S-adenosylmethionine during polyamine synthesis. It is known for its significant role in various biological processes, including tumor suppression by inhibiting tumor cell proliferation, invasion, and induction of apoptosis while controlling the inflammatory micro-environments of tumor tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthioadenosine-13C6 involves the incorporation of stable heavy isotopes of carbon into the 5’-Methylthioadenosine molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with S-adenosylmethionine.
Thioether Formation: The ribose moiety is thio-substituted at the 5’ position by an S-alkyl group.
Isotope Labeling: The incorporation of 13C isotopes is achieved through specific chemical reactions that replace the natural carbon atoms with 13C-labeled carbon atoms.
Industrial Production Methods: Industrial production of 5’-Methylthioadenosine-13C6 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:
Automated Synthesis: Utilizing automated synthesizers to incorporate 13C isotopes efficiently.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Types of Reactions:
Oxidation: 5’-Methylthioadenosine-13C6 can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various nucleoside analogs with different functional groups.
Scientific Research Applications
5’-Methylthioadenosine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine synthesis.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and inflammation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its tumor-suppressing properties.
Mechanism of Action
The mechanism of action of 5’-Methylthioadenosine-13C6 involves its conversion to adenine and 5-methylthioribose-1-phosphate by the enzyme methylthioadenosine phosphorylase. This conversion is a crucial step in the methionine and purine salvage pathways. The compound exerts its effects by:
Inhibiting Tumor Cell Proliferation: By interfering with the synthesis of polyamines, which are essential for cell growth.
Inducing Apoptosis: Through the activation of apoptotic pathways.
Controlling Inflammation: By modulating the inflammatory micro-environment of tumor tissues
Comparison with Similar Compounds
5’-Methylthioadenosine: The non-labeled version of the compound.
S-Adenosylmethionine: The precursor molecule in the synthesis of 5’-Methylthioadenosine.
5’-Deoxy-5’-methylthioadenosine: Another nucleoside analog with similar biological properties.
Uniqueness: 5’-Methylthioadenosine-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in metabolic studies and drug development. The incorporation of 13C isotopes allows for precise tracking and quantification in various biological systems, providing insights into the metabolic pathways and mechanisms of action .
Properties
Molecular Formula |
C11H15N5O3S |
|---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1 |
InChI Key |
WUUGFSXJNOTRMR-TWZNKHQZSA-N |
Isomeric SMILES |
[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


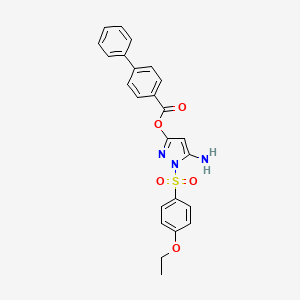
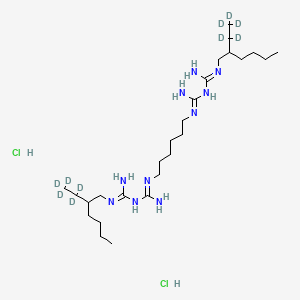
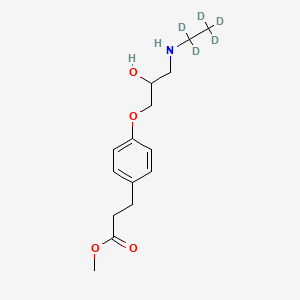
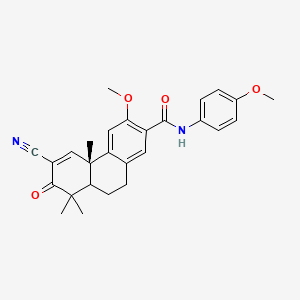
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
